molecular formula C20H22F2N2O4S B2681664 N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941991-09-9

N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2681664
CAS No.: 941991-09-9
M. Wt: 424.46
InChI Key: DWIRIOHKCHZPSG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a sulfonyl group, and a difluorophenyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the piperidine-sulfonyl intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or an equivalent reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation Products: N-oxides and sulfoxides.

    Reduction Products: Sulfides and amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The difluorophenyl and sulfonyl groups are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
  • N-(2,4-difluorophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2,4-difluorophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and selectivity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O4S/c1-28-16-6-8-17(9-7-16)29(26,27)24-11-3-2-4-15(24)13-20(25)23-19-10-5-14(21)12-18(19)22/h5-10,12,15H,2-4,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRIOHKCHZPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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